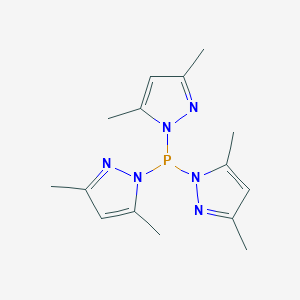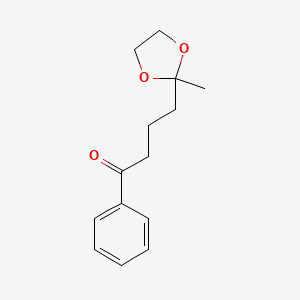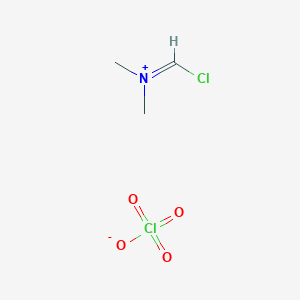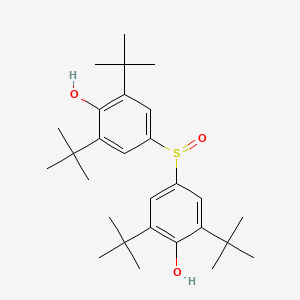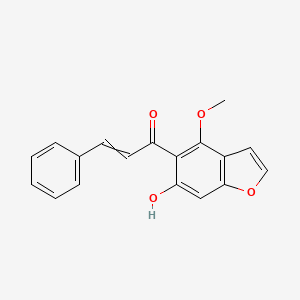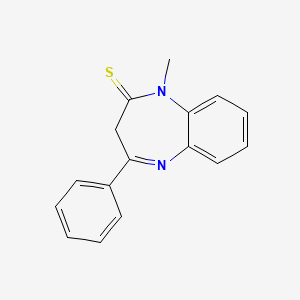
3-Phenylpropane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C13H8N4 It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with four nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylpropane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of tetracyanoethylene with toluene. This reaction proceeds via a charge-transfer complex formation, followed by electron transfer and proton transfer steps. The reaction can be carried out under photochemical or thermal conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials such as tetracyanoethylene and aromatic hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
3-Phenylpropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through electron transfer and proton transfer processes. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems. For example, its derivatives have been shown to alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the phenyl group.
3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile: Contains a methoxy group instead of a phenyl group.
Uniqueness
3-Phenylpropane-1,1,2,2-tetracarbonitrile is unique due to the presence of both a phenyl group and four nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to form charge-transfer complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Propiedades
Número CAS |
57084-61-4 |
|---|---|
Fórmula molecular |
C13H8N4 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
3-phenylpropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-12(8-15)13(9-16,10-17)6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clave InChI |
APZCJIWKNQJTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



